molecular formula C19H19N3O4 B11380367 4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11380367
M. Wt: 353.4 g/mol
InChI Key: BXLCTXZFEAVHBX-UHFFFAOYSA-N
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Description

4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide moiety, an oxadiazole ring, and a methoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Phenyl Group: : The phenyl group with a propan-2-yloxy substituent can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a halogenated benzene derivative with an appropriate nucleophile, such as an alkoxide.

  • Coupling with Benzamide: : The final step involves coupling the oxadiazole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activity of oxadiazole derivatives.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its specific structural features.

    Material Science:

Mechanism of Action

The mechanism of action of 4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA Interaction: Potential to intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-thiadiazol-3-yl}benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-triazol-3-yl}benzamide: Contains a triazole ring, offering different electronic and steric properties.

Uniqueness

4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic characteristics and biological activity

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

4-methoxy-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H19N3O4/c1-12(2)25-16-10-4-13(5-11-16)17-18(22-26-21-17)20-19(23)14-6-8-15(24-3)9-7-14/h4-12H,1-3H3,(H,20,22,23)

InChI Key

BXLCTXZFEAVHBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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